3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol
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Overview
Description
3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol is a complex organic compound with a unique structure that includes a pyrrole ring and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol typically involves multiple steps, starting with the preparation of the pyrrole ring followed by the introduction of the diethylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol involves its interaction with specific molecular targets and pathways. The diethylamino group may facilitate binding to receptors or enzymes, while the pyrrole ring can participate in various biochemical reactions. These interactions can lead to changes in cellular processes, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)-1-propanol: Shares the diethylamino group but lacks the pyrrole ring.
1-Propanol, 3-(diethylamino): Similar structure but different functional groups.
Uniqueness
3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol is unique due to its combination of a pyrrole ring and a diethylamino group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
145687-12-3 |
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Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
3-[1-[3-(diethylamino)propyl]pyrrol-2-yl]prop-2-ene-1,1-diol |
InChI |
InChI=1S/C14H24N2O2/c1-3-15(4-2)10-6-12-16-11-5-7-13(16)8-9-14(17)18/h5,7-9,11,14,17-18H,3-4,6,10,12H2,1-2H3 |
InChI Key |
ASZZZCGNUMAAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C=CC=C1C=CC(O)O |
Origin of Product |
United States |
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